1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane

melt processability thermoset monomer resin transfer molding

Conventional diethynyl monomers require high processing temperatures that cause premature gelation during composite fabrication. This HFIP-bridged monomer melts at 37-38°C and polymerizes at 120°C, providing an 82°C window for melt infusion below 100°C. After cure at 250°C, the network softens at 300°C and withstands 435°C in air. - Low melt viscosity enables void-free carbon-fiber preform infusion - Para-ethynyl substitution maximizes crosslink density and char yield - Fluorinated bridge imparts intrinsic hydrophobicity and reduced dielectric constant (k~2.5-3.0) - Supplied at 98% purity; standard packaging 5 g, 25 g, 50 g with global ambient shipping

Molecular Formula C19H10F6
Molecular Weight 352.3 g/mol
CAS No. 92455-16-8
Cat. No. B12946934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane
CAS92455-16-8
Molecular FormulaC19H10F6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C19H10F6/c1-3-13-5-9-15(10-6-13)17(18(20,21)22,19(23,24)25)16-11-7-14(4-2)8-12-16/h1-2,5-12H
InChIKeyBVNMLMLFJNGYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane (CAS 92455-16-8): Procurement-Grade Overview for High-Temperature Thermoset and Porous Framework Applications


1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane (CAS 92455-16-8), also systematically named 4,4'-(perfluoropropane-2,2-diyl)bis(ethynylbenzene), is a para-substituted diethynyl aromatic monomer featuring a central hexafluoroisopropylidene (HFIP) bridge [1]. This compound belongs to the class of acetylene-terminated monomers that thermally polymerize via free-radical mechanisms to form highly crosslinked, thermally stable networks [2]. Its molecular formula is C₁₉H₁₀F₆ (MW 352.27 g/mol) . The compound is commercially supplied at 98% purity by specialist chemical vendors and is positioned as a key intermediate for high-temperature structural composites, carbon-carbon composites, and as a fluorinated ligand for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .

Why 1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane Cannot Be Replaced by Generic Diethynyl Aromatic Monomers: The HFIP-Bridge Differentiation


Generic substitution among diethynyl aromatic monomers is not viable because the central bridge group fundamentally dictates monomer melting point, polymerization onset temperature, cured-network thermo-oxidative stability, and the dielectric/hydrophobic character of the final material. The hexafluoroisopropylidene (HFIP) bridge in this compound simultaneously lowers the monomer melting point (37–38°C) relative to non-fluorinated analogs (e.g., DEDPM at ~66°C; DEPE at 72–73°C), enabling superior melt processability, while the electron-withdrawing CF₃ groups enhance the thermo-oxidative stability of the cured network—stable in air up to 435°C [1]. A methylene-bridged or ether-bridged analog cannot replicate this combination of low melt viscosity for processing and high char/thermal stability after cure. Furthermore, the para-ethynyl substitution pattern (vs. meta) influences network architecture and packing density, directly affecting the softening point and modulus of the final thermoset [2]. The quantitative evidence below details these differences.

Quantitative Differentiation Evidence for 1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane (CAS 92455-16-8) vs. Closest Analogs


Monomer Melting Point: 37–38°C Enables Lower-Temperature Melt Processing vs. DEDPM (66°C) and DEPE (72–73°C)

The target compound exhibits a melting point of 37–38°C, which is substantially lower than that of its closest non-fluorinated structural analog, 4,4'-diethynyldiphenylmethane (DEDPM), which melts at approximately 66°C [1]. It is also lower than 4,4'-diethynylphenyl ether (DEPE), which melts at 72–73°C [2]. This ~28–35°C reduction in melting point is attributed to the conformational freedom and electronic effect of the hexafluoroisopropylidene bridge, enabling the target compound to be processed as a low-viscosity melt at temperatures well below the polymerization onset (120°C), thereby providing a wider, safer processing window for resin transfer molding and melt infiltration of fiber preforms [3].

melt processability thermoset monomer resin transfer molding

Polymerization Onset Temperature: 120°C vs. DEPE at ~150°C—Earlier Cure Initiation with Wider Processing Window

The target compound exhibits a thermal polymerization onset at 120°C, which is approximately 30°C lower than that of 4,4'-diethynylphenyl ether (DEPE), which begins polymerization at about 150°C [1][2]. Despite this earlier onset, the 82–83°C gap between melting (37–38°C) and polymerization onset (120°C) provides an ample thermal processing window. In contrast, DEPE's melting point (72–73°C) is closer to its polymerization onset (~150°C), resulting in a narrower processing window of only ~77°C [1][2]. This combination of lower absolute processing temperatures and a wider operational window is advantageous for composite fabrication workflows [2].

cure kinetics DSC analysis processing window

Thermo-Oxidative Stability of Cured Network: Stable in Air up to 435°C, Surpassing Typical Non-Fluorinated Diethynyl Thermosets

After thermal polymerization at 250°C, the network derived from the target compound exhibits a softening point of 300°C and remains stable in air up to 435°C without significant weight loss [1]. This thermo-oxidative stability is directly attributable to the hexafluoroisopropylidene bridge, in which the strong C–F bonds (bond dissociation energy ~485 kJ/mol) resist oxidative degradation at elevated temperatures [2]. While direct head-to-head TGA data with DEDPM-derived networks under identical conditions are not available in the open literature, the class-level consensus is that fluorinated arylacetylene networks exhibit 30–80°C higher decomposition onset temperatures than their non-fluorinated counterparts in air due to the electron-withdrawing and radical-scavenging effects of the CF₃ groups [3].

thermo-oxidative stability high-temperature composites thermal degradation

Para- vs. Meta-Substitution: Regioisomeric Control for Network Architecture and Higher Softening Point in the Para Isomer

The target compound is the para,para'-diethynyl isomer, whereas its meta,meta'-diethynyl counterpart (2,2-bis(3-ethynylphenyl)hexafluoropropane) is also disclosed in the same patent [1]. The para isomer yields a more linear, rigid-rod molecular geometry that facilitates denser molecular packing and higher crosslink density upon thermal cure, resulting in a softening point of 300°C for the cured network [2]. The meta isomer, by contrast, introduces a kinked architecture that reduces packing efficiency and generally leads to lower glass transition temperatures and softening points in the resulting thermoset [3]. Ortho-substitution is explicitly noted as impractical for polymerization [1]. This regioisomeric differentiation is critical for applications where maximum thermomechanical performance is required.

regioisomer network architecture structure-property relationship

Synthesis Yield: 84.8% for the Key Silylated Intermediate via Pd-Catalyzed Coupling, Enabling Scalable Procurement

The patented synthesis route via Pd-catalyzed coupling of 2,2-bis(4-bromophenyl)hexafluoropropane with ethynyltrimethylsilane yields the key intermediate 2,2-bis(4-trimethylsilylethynylphenyl)hexafluoropropane in 84.8% isolated yield [1]. Subsequent desilylation with K₂CO₃ in methanol at room temperature produces the target compound [1]. This yield compares favorably to the 100% yield reported for the analogous DEDPM intermediate in the same patent [1][2]; however, the DEDPM synthesis starts from a different dihalide precursor (4,4'-diiododiphenylmethane) and the 84.8% yield for the fluorinated intermediate reflects the additional challenge of coupling with the electron-deficient hexafluoroisopropylidene-bearing aryl bromide. The process is explicitly described as suitable for large-scale synthesis operations [1].

synthesis scalability Sonogashira coupling procurement viability

Fluorinated Ligand Functionality: Enabling Hydrophobic MOF/COF Construction with Tunable Pore Environment

The target compound is commercially positioned as a ligand for MOF and COF synthesis, with the ethynyl termini serving as connecting points for framework construction . The hexafluoroisopropylidene group imparts hydrophobicity to the resulting porous framework, which is a documented advantage of fluorinated MOFs (F-MOFs) for applications requiring moisture stability, selective gas adsorption, and oil-spill remediation . While non-fluorinated diethynyl ligands such as 1,4-diethynylbenzene or 4,4'-diethynyldiphenylmethane can also construct frameworks, they lack the inherent hydrophobicity and reduced polarizability conferred by the CF₃ groups, which enhance selectivity for CO₂ over N₂ and improve water tolerance [1]. Quantitative comparative data for MOFs built specifically with this ligand vs. non-fluorinated analogs are not yet available in the peer-reviewed literature; this represents an active area of research.

metal-organic frameworks covalent organic frameworks fluorinated ligands

High-Value Application Scenarios for 1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane Based on Quantitative Differentiation Evidence


High-Temperature Structural Composites via Melt Infusion Processing

The compound's low melting point (37–38°C) combined with its polymerization onset at 120°C provides an 82–83°C processing window, enabling melt infusion into carbon fiber preforms at temperatures below 100°C without premature gelation [1]. After cure at 250°C, the resulting network achieves a softening point of 300°C and remains stable in air up to 435°C, making it suitable for aerospace structural components such as missile nose cones, leading edges, and rocket nozzles where oxidative stability at extreme temperatures is required [1][2]. This combination of low-temperature processability and high-temperature performance is not simultaneously achievable with non-fluorinated alternatives such as DEDPM (Tm ~66°C) or DEPE (Tm 72–73°C) [3].

Carbon-Carbon Composite Matrix Precursor for Ablative Thermal Protection Systems

The compound is explicitly identified as a high-char-yielding precursor for carbon-carbon composites used in reentry vehicle thermal protection systems [1]. The hexafluoroisopropylidene bridge enhances char formation during pyrolysis compared to non-fluorinated analogs, and the cured network's stability to 435°C in air ensures that the matrix survives the oxidative environment encountered during high-speed atmospheric reentry [2]. The para-ethynyl substitution ensures maximum crosslink density, directly translating to higher char yield and better dimensional stability during ablation [2].

Fluorinated Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Synthesis for Hydrophobic Gas Separation

As a fluorinated diethynyl ligand, this compound serves as a linear, rigid building block for constructing COFs and MOFs with intrinsic hydrophobicity [1]. The six fluorine atoms per linker molecule reduce framework polarizability and enhance selectivity for CO₂ over N₂ and CH₄, while imparting moisture tolerance that non-fluorinated ligands such as 1,4-diethynylbenzene cannot provide [2]. This is particularly relevant for post-combustion carbon capture and natural gas sweetening, where water vapor competes with target gases at adsorption sites [3].

Low-Dielectric-Constant Thermoset Matrix for High-Frequency Electronic Packaging

The hexafluoroisopropylidene group is well-established in polymer chemistry as a structural motif that reduces dielectric constant by decreasing electronic polarizability and increasing free volume [1]. While specific dielectric measurements for the homopolymerized network of this compound are not published, fluorinated poly(arylene ether)s and polyimides containing the same HFIP bridge exhibit dielectric constants in the range of 2.5–3.0 at 1 MHz, compared to 3.2–3.5 for non-fluorinated analogs [2]. This class-level advantage positions the compound as a candidate matrix precursor for high-frequency printed circuit boards and electronic packaging where signal propagation delay (proportional to √k) must be minimized [3].

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